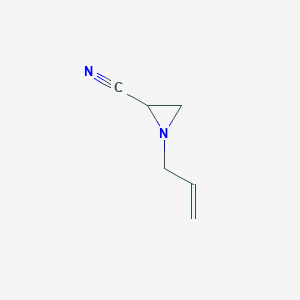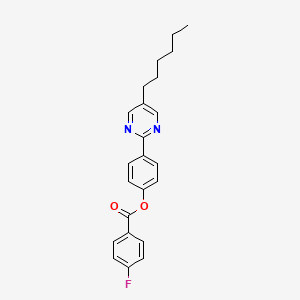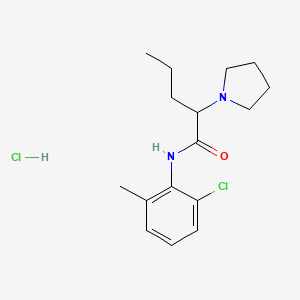
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is a complex organic compound with the molecular formula C17H13BrClNO2. This compound is notable for its unique structure, which includes a brominated phenyl group, a chlorinated indolizine moiety, and a methanone linkage. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Methanone Formation: The coupling of the brominated, hydroxylated phenyl ring with the chlorinated indolizine ring via a methanone linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-methylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-propylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-butylindolizin-3-yl)methanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
特性
CAS番号 |
77833-00-2 |
|---|---|
分子式 |
C17H13BrClNO2 |
分子量 |
378.6 g/mol |
IUPAC名 |
(3-bromo-4-hydroxyphenyl)-(1-chloro-2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
InChIキー |
HIXHJMWITGMFGT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC(=C(C=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


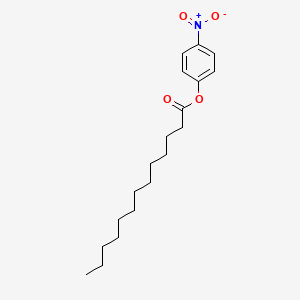

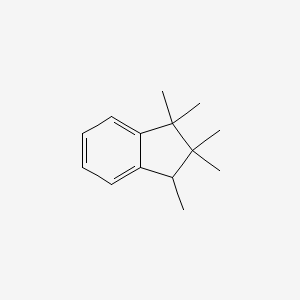
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
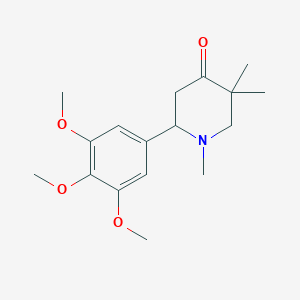
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
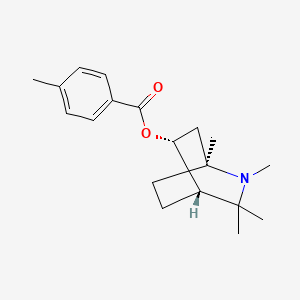
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

